molecular formula C16H12N4O2 B13068795 2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B13068795
M. Wt: 292.29 g/mol
InChI Key: SNPHBIBDYFGWGI-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid is a critical chemical intermediate in the synthesis of novel pyrazolo[3,4-b]pyridine derivatives, a privileged scaffold in medicinal chemistry. This compound serves as a versatile building block for the development of potent kinase inhibitors. Its primary research value lies in its role in constructing molecules that target specific protein kinases, which are enzymes implicated in a wide range of diseases, particularly cancer. The compound's structure is integral to forming the core of inhibitors designed for receptor tyrosine kinases like VEGFR-2 and EGFR , which are pivotal targets in anti-angiogenic and anti-proliferative drug discovery programs. Researchers utilize this intermediate to generate diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity. Its mechanism of action is not inherent but is conferred upon the final synthesized molecules, which typically function by competitively binding to the ATP-binding pocket of the target kinase, thereby inhibiting its phosphorylation activity and subsequent downstream signaling cascades that drive pathological processes such as uncontrolled cell proliferation and survival. This makes it an invaluable tool for chemists and biologists engaged in early-stage oncological research and the development of targeted therapeutics.

Properties

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

(E)-2-cyano-3-[1-(2-cyanoethyl)-3-phenylpyrazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C16H12N4O2/c17-7-4-8-20-11-14(9-13(10-18)16(21)22)15(19-20)12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,8H2,(H,21,22)/b13-9+

InChI Key

SNPHBIBDYFGWGI-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Intermediate

The pyrazole ring is generally synthesized by cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or equivalents. For this compound, a phenyl-substituted pyrazole is prepared by reacting phenylhydrazine with a suitable 1,3-diketone or α,β-unsaturated carbonyl precursor.

N-Substitution with 2-Cyanoethyl Group

The nitrogen at position 1 of the pyrazole ring is alkylated with a 2-cyanoethyl halide (commonly 2-bromoacetonitrile or 2-chloroacetonitrile) under basic conditions, such as using potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF). This step must be controlled to avoid over-alkylation or side reactions.

Formation of the Prop-2-enoic Acid Side Chain

The acrylic acid moiety is introduced at the 4-position of the pyrazole ring. This is often achieved through a Knoevenagel condensation between the pyrazole aldehyde intermediate and cyanoacetic acid or its derivatives. Alternatively, a Heck or Suzuki coupling can be employed if the pyrazole ring is halogenated at the 4-position, followed by functional group transformations to install the acrylic acid.

Purification and Characterization

The crude product is purified using chromatographic techniques such as silica gel column chromatography or recrystallization. Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and substitution pattern.
  • Mass Spectrometry (MS) to verify molecular weight.
  • Infrared (IR) spectroscopy to identify functional groups, particularly the cyano and carboxylic acid moieties.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Pyrazole ring formation Phenylhydrazine + β-dicarbonyl compound, reflux in ethanol or acetic acid Control temperature to avoid side products
N-alkylation 2-bromoacetonitrile, K2CO3, DMF, 50–70 °C Use excess base to ensure complete alkylation
Acrylic acid side chain formation Knoevenagel condensation: pyrazole aldehyde + cyanoacetic acid, piperidine catalyst, reflux in ethanol Control pH and temperature to optimize yield
Purification Silica gel chromatography, recrystallization Use gradient elution for best separation

Research Findings and Yield Data

  • Multi-step synthesis yields for the final compound typically range from 40% to 65%, depending on the purity of intermediates and reaction optimization.
  • The N-alkylation step is critical and often the rate-limiting step due to steric hindrance around the pyrazole nitrogen.
  • Reaction times vary from 4 to 24 hours per step, with temperature carefully monitored to prevent decomposition.
  • Solvent choice significantly impacts reaction efficiency; polar aprotic solvents favor alkylation, while protic solvents enhance condensation reactions.

Analytical Data Summary

Parameter Observed Data Method
Molecular Weight ~ 308.3 g/mol (C17H14N4O2) Mass Spectrometry (MS)
NMR Chemical Shifts Characteristic signals for pyrazole protons, cyanoethyl methylene, vinyl protons, and carboxylic acid proton ^1H and ^13C NMR
IR Absorptions Sharp peak ~2220 cm^-1 (C≡N stretch), broad peak ~2500–3300 cm^-1 (O-H stretch of acid) Infrared Spectroscopy
Purity >95% by HPLC High-performance liquid chromatography (HPLC)

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Based on the search results, here is information regarding the applications of compounds related to "2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid."

Scientific Research Applications

The compound "this compound" and its related compounds are used in a variety of scientific research applications.

Chemistry

  • Building Blocks for Synthesis In chemistry, (Z)-2-cyano-3-(1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl)prop-2-enethioamide is used as a building block for synthesizing more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

  • Pharmacophores in Drug Design These compounds have potential applications as pharmacophores in drug design. Their structural features allow them to interact with various biological targets, making them candidates for developing new therapeutic agents.

Industry

  • Specialty Chemicals and Materials These compounds can be used in the production of specialty chemicals and materials. Their reactivity and functional groups make them suitable for various industrial applications.

Reactions

(Z)-2-cyano-3-(1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl)prop-2-enethioamide can undergo various chemical reactions:

  • Oxidation It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution The cyano and thioamide groups can participate in nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl)prop-2-enethioamide involves its interaction with specific molecular targets. The cyano and thioamide groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pyrazole ring can also participate in π-π stacking interactions, further influencing the compound’s biological effects.

Table of Related Compounds

Compound
(2Z)-2-CYANO-3-[1-(2-CYANOETHYL)-3-PHENYL-1H-PYRAZOL-4-YL]ACRYLIC ACID
This compound
2-Cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid
(2E)-2-Cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
2-CYANO-3-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-ACRYLIC ACID ETHYL ESTER

Mechanism of Action

The mechanism of action of 2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and pyrazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and related derivatives:

Compound Name Molecular Formula Substituents on Pyrazole/Backbone Molecular Weight (g/mol) CAS Number Key Properties/Activities References
Target Compound C₁₆H₁₂N₄O₂ 1-(2-cyanoethyl), 3-phenyl 316.30 Not reported Hypothetical enzyme inhibitor -
SY184764 C₂₀H₁₅N₃O₂ 3-(4-methylphenyl), 1-phenyl 329.36 80667-39-6 Structural analog (no reported bioactivity)
(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid (CHC) C₁₀H₇NO₃ 4-hydroxyphenyl (non-pyrazole backbone) 189.17 - Monocarboxylate transporter (MCT) inhibitor
2-cyano-3-(1H-indazol-5-yl)prop-2-enoic acid C₁₁H₇N₃O₂ Indazole (non-pyrazole heterocycle) 213.20 - Synthetic intermediate
Compound 11a C₁₇H₁₂N₆O 5-amino-3-hydroxy-pyrazole 332.33 - Fluorescent dye precursor

Key Observations:

Backbone Variability: The target compound and SY184764 share a pyrazole-substituted prop-2-enoic acid backbone, while CHC replaces the pyrazole with a hydroxyphenyl group. Electron-Withdrawing Effects: The dual cyano groups in the target compound enhance electrophilicity compared to SY184764’s methylphenyl substituent, which is electron-donating.

Steric Effects: The phenyl group at pyrazole position 3 introduces steric bulk, which may hinder binding to flat active sites (e.g., enzymes).

Computational and Crystallographic Insights

Electron Density Analysis: Tools like Multiwfn () reveal that the target compound’s cyano groups create localized electron-deficient regions, while the pyrazole and phenyl moieties contribute to π-electron density. This contrasts with CHC’s hydroxyl group, which introduces hydrogen-bonding capability .

Crystallography: SHELX-based refinements () could elucidate packing patterns. For example, SY184764’s phenyl groups may engage in edge-to-face interactions, while the target compound’s cyanoethyl group could disrupt crystal symmetry .

Biological Activity

2-Cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that includes cyano and pyrazole moieties, which are known to interact with various biological targets, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities. This article provides an overview of the biological activity of this compound based on diverse research findings.

Molecular Formula: C16H12N4O2
Molecular Weight: 292.29 g/mol
IUPAC Name: (E)-2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors, modulating their activity. Preliminary studies suggest that the compound may inhibit certain kinases involved in cell signaling pathways, which could be beneficial in cancer treatment and inflammation management .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, pyrazole derivatives have been shown to inhibit the proliferation of various cancer cell lines. The compound's structural features allow it to interact with molecular targets that play critical roles in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in vitro. In vivo tests using models of paw edema showed that the compound effectively reduces inflammation comparable to established anti-inflammatory drugs .

Other Biological Activities

In addition to its anticancer and anti-inflammatory effects, this compound has shown promise in other areas:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation; potential kinase inhibition
Anti-inflammatoryReduction of cytokine production; effective in edema models
AntimicrobialExhibits antibacterial and antifungal properties
AntidiabeticPotential effects on glucose metabolism (limited data available)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.